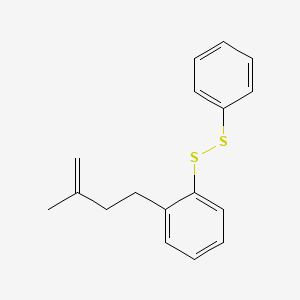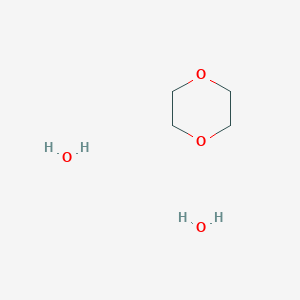
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyldisulfanyl group and a 3-methylbut-3-en-1-yl group
準備方法
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbut-3-en-1-ol and 2-bromobenzene.
Formation of the Phenyldisulfanyl Group: The phenyldisulfanyl group can be introduced through a reaction between 2-bromobenzene and a disulfide compound under suitable conditions.
Coupling Reaction: The final step involves a coupling reaction between the intermediate product and 3-methylbut-3-en-1-ol to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the disulfide bond to form thiols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene involves its interaction with molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
類似化合物との比較
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene can be compared with other similar compounds, such as:
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: This compound has a similar structure but contains a thiol group instead of a disulfide group.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfonyl)benzene: This compound contains a sulfonyl group, which imparts different chemical and biological properties.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfinyl)benzene: This compound contains a sulfinyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its disulfide bond, which provides distinct redox properties and potential for diverse applications.
特性
CAS番号 |
59321-14-1 |
|---|---|
分子式 |
C17H18S2 |
分子量 |
286.5 g/mol |
IUPAC名 |
1-(3-methylbut-3-enyl)-2-(phenyldisulfanyl)benzene |
InChI |
InChI=1S/C17H18S2/c1-14(2)12-13-15-8-6-7-11-17(15)19-18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
InChIキー |
RYWCEXMJZXYLNU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)


